![molecular formula C15H11F2N3O B5511508 N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)
N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine derivatives, including N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, represent a versatile class of compounds with significant synthetic and application interest due to their unique structural and functional properties. These compounds are recognized for their potential in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-step reactions, including ring closure, Suzuki reactions, hydrolysis, and amidation processes. For example, the compound 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide was synthesized through these reactions, providing a basis for understanding the synthetic routes applicable to related structures (Qin et al., 2019).
Wissenschaftliche Forschungsanwendungen
Imidazo[1,5-a]pyridine in N-heterocyclic Carbenes
The imidazo[1,5-a]pyridine structure, a relative of N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, provides a versatile platform for generating new types of stable N-heterocyclic carbenes. These carbenes have shown potential in various chemical syntheses and catalytic processes (Alcarazo et al., 2005).
Functionalization of Pyridine Derivatives
In the context of chemical synthesis, the reaction of pyridine derivatives, closely related to N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, with various agents like acid chlorides and amines has been explored. This process leads to the generation of various imidazo[1,2-a]pyridine derivatives with potential applications in medicinal chemistry and organic synthesis (Yıldırım et al., 2005).
Continuous Flow Synthesis
The imidazo[1,2-a]pyridine framework is utilized in the continuous flow synthesis of complex molecules. This approach represents a significant advancement in synthesizing these compounds, including derivatives of N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, enhancing efficiency and scalability in pharmaceutical and chemical manufacturing (Herath et al., 2010).
Antimycobacterial Properties
Imidazo[1,2-a]pyridine derivatives, including structures similar to N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, have been identified as novel antimycobacterial leads. Their synthesis and structural activity relationships have been explored for potential use in treating tuberculosis and other mycobacterial infections (Ramachandran et al., 2013).
Modification Strategies to Reduce Metabolism
In drug development, specific modifications to the imidazo[1,2-a]pyridine system, such as those in N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide, have been explored to reduce metabolism by enzymes like aldehyde oxidase. These strategies are vital in enhancing the drug's stability and efficacy in biological systems (Linton et al., 2011).
Zukünftige Richtungen
The future directions for the research on “N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide” could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further studies could be conducted to explore the biological activities of this compound and its potential applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O/c16-12-3-1-10(7-13(12)17)8-19-15(21)11-2-4-14-18-5-6-20(14)9-11/h1-7,9H,8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQFKHSLUMXFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)C2=CN3C=CN=C3C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.